molecular formula C28H32N4O3S2 B2456619 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-(dimethylsulfamoyl)benzamide CAS No. 392320-69-3

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-(dimethylsulfamoyl)benzamide

Cat. No.: B2456619
CAS No.: 392320-69-3
M. Wt: 536.71
InChI Key: OIWCISMSUOOWJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-(dimethylsulfamoyl)benzamide: is a chemical compound that has garnered attention in scientific research due to its potential therapeutic properties. This compound is a member of the thiadiazole family and has been studied for its ability to modulate various biological pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-(dimethylsulfamoyl)benzamide involves multiple steps. One common method includes the reaction of 1-adamantylamine with thiosemicarbazide to form the thiadiazole ring. This intermediate is then reacted with benzyl chloride and 4-(dimethylsulfamoyl)benzoyl chloride under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods with optimizations for yield and purity. This typically includes the use of high-pressure reactors and continuous flow systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-(dimethylsulfamoyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and adamantyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often retain the core thiadiazole structure but exhibit different functional groups.

Scientific Research Applications

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-(dimethylsulfamoyl)benzamide has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit:

    Anti-inflammatory properties: By inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.

    Anti-cancer properties: Inducing cell cycle arrest and apoptosis in cancer cells.

    Neuroprotective properties: Protecting neurons from oxidative stress and reducing the accumulation of beta-amyloid plaques in the brain.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methoxybenzamide: This compound shares a similar thiadiazole core but has a methoxy group instead of a dimethylsulfamoyl group.

    1,3,4-Thiadiazole derivatives: These compounds are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Uniqueness

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-(dimethylsulfamoyl)benzamide is unique due to its combination of the adamantyl group, thiadiazole ring, and dimethylsulfamoyl group. This unique structure contributes to its potent biological activity and potential therapeutic applications.

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O3S2/c1-31(2)37(34,35)24-10-8-23(9-11-24)25(33)32(18-19-6-4-3-5-7-19)27-30-29-26(36-27)28-15-20-12-21(16-28)14-22(13-20)17-28/h3-11,20-22H,12-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWCISMSUOOWJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=NN=C(S3)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.